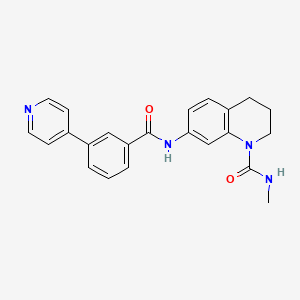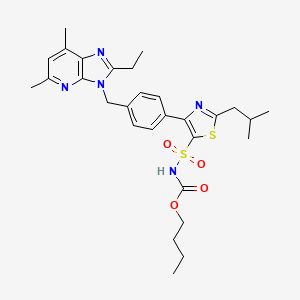
Germination-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germination-IN-2 is a synthetic compound known for its significant role in enhancing seed germination and seedling vigor. It is widely used in agricultural practices to improve crop yields and ensure uniform seedling emergence. This compound has garnered attention due to its ability to modulate various physiological and biochemical processes during seed germination.
Preparation Methods
Synthetic Routes and Reaction Conditions: Germination-IN-2 is synthesized through a multi-step chemical process involving the reaction of specific organic precursors under controlled conditions. The synthesis typically involves:
Step 1: Preparation of the precursor compound through a series of organic reactions such as esterification or amidation.
Step 2: Cyclization of the precursor to form the core structure of this compound.
Step 3: Functionalization of the core structure to introduce specific functional groups that enhance its activity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Use of techniques like crystallization, distillation, and chromatography to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions: Germination-IN-2 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Oxidation Products: Oxidized derivatives with enhanced stability.
Reduction Products: Reduced forms with altered reactivity.
Substitution Products: Functionalized derivatives with diverse chemical properties.
Scientific Research Applications
Germination-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in modulating seed germination and plant growth.
Medicine: Explored for potential therapeutic applications in promoting tissue regeneration.
Industry: Utilized in agricultural formulations to enhance crop yields and improve seedling vigor.
Mechanism of Action
The mechanism of action of Germination-IN-2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to receptors on the seed coat, triggering a cascade of biochemical events.
Pathways Involved: Activation of signaling pathways that regulate water uptake, enzyme activation, and energy metabolism. This leads to the breakdown of stored nutrients and the initiation of seed germination.
Comparison with Similar Compounds
Germination-IN-2 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Karrikinolide, trimethylbutenolide, and other smoke-derived germination promoters.
Uniqueness: this compound exhibits higher potency and specificity in promoting seed germination compared to its analogs. It also has a broader spectrum of activity across different plant species.
Properties
Molecular Formula |
C30H45NO3 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H45NO3/c1-19(9-14-28(34)31-21-7-5-4-6-8-21)24-12-13-25-23-11-10-20-17-22(32)15-16-29(20,2)26(23)18-27(33)30(24,25)3/h4-8,19-20,22-27,32-33H,9-18H2,1-3H3,(H,31,34)/t19-,20-,22-,23+,24-,25+,26+,27+,29+,30-/m1/s1 |
InChI Key |
ABTFODLFVYTBHS-YAIFJCAJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
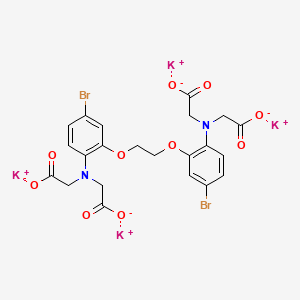
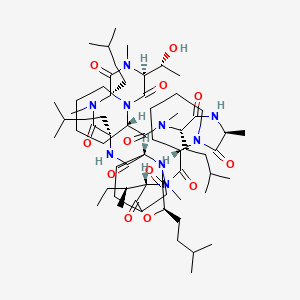
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
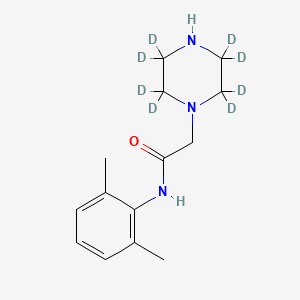
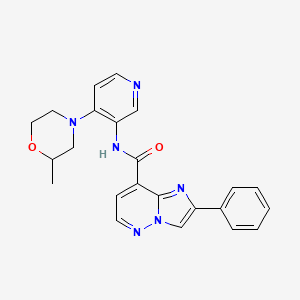
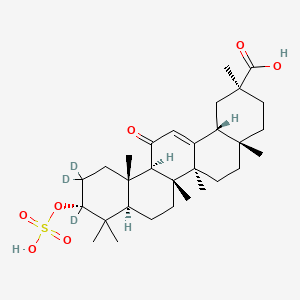

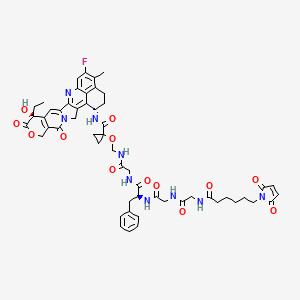
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
